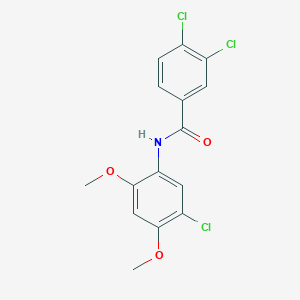
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. These pathways play critical roles in cellular processes such as growth, differentiation, and immune response.
Mecanismo De Acción
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases. This binding prevents the phosphorylation of downstream targets such as STATs, which are required for the activation of gene transcription. As a result, the expression of genes involved in cell proliferation, differentiation, and survival is downregulated.
Biochemical and Physiological Effects:
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In addition, 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to inhibit angiogenesis, which is critical for the growth and spread of tumors. 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in lab experiments is its specificity for the JAK/STAT signaling pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of using 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide is its potential off-target effects. 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to inhibit other kinases such as EGFR and Src, which can lead to unintended effects.
Direcciones Futuras
There are several future directions for the use of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in stem cell differentiation and regeneration. Additionally, the use of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in combination with other therapeutic agents is an area of active research.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide involves the condensation of 3,4-dichlorobenzoic acid with 5-chloro-2,4-dimethoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and 4-dimethylaminopyridine to yield the final product. The purity of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been widely used in scientific research as a tool to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK1, JAK2, and JAK3, as well as the phosphorylation of STAT3 and STAT5. This inhibition can lead to a decrease in cell proliferation, migration, and invasion, making 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide a potential therapeutic agent for cancer and other diseases.
Propiedades
IUPAC Name |
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-13-7-14(22-2)12(6-11(13)18)19-15(20)8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHXETWXKECFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6088108.png)
![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)